molecular formula C18H17NO3 B248657 1-(4-ethoxybenzyl)-7-methyl-1H-indole-2,3-dione

1-(4-ethoxybenzyl)-7-methyl-1H-indole-2,3-dione

Cat. No. B248657
M. Wt: 295.3 g/mol
InChI Key: ZKRZZFQZQJETQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxybenzyl)-7-methyl-1H-indole-2,3-dione, also known as EBMD, is a chemical compound that has been gaining attention in the scientific community due to its potential use in various research applications. EBMD belongs to the family of indole-2,3-diones, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In

Mechanism of Action

The exact mechanism of action of 1-(4-ethoxybenzyl)-7-methyl-1H-indole-2,3-dione is not fully understood, but it has been suggested to act through multiple pathways. It has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. 1-(4-ethoxybenzyl)-7-methyl-1H-indole-2,3-dione has also been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. Furthermore, 1-(4-ethoxybenzyl)-7-methyl-1H-indole-2,3-dione has been found to modulate the expression of various genes involved in cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
1-(4-ethoxybenzyl)-7-methyl-1H-indole-2,3-dione has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, indicating its antioxidant properties. 1-(4-ethoxybenzyl)-7-methyl-1H-indole-2,3-dione has also been reported to increase the levels of glutathione, an important antioxidant molecule, and to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, 1-(4-ethoxybenzyl)-7-methyl-1H-indole-2,3-dione has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), indicating its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

1-(4-ethoxybenzyl)-7-methyl-1H-indole-2,3-dione has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It can be easily synthesized in the lab and its synthesis method is well-established. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used. Additionally, its potential toxicity and side effects need to be further investigated.

Future Directions

There are several future directions for further research on 1-(4-ethoxybenzyl)-7-methyl-1H-indole-2,3-dione. One area of interest is the development of 1-(4-ethoxybenzyl)-7-methyl-1H-indole-2,3-dione-based drugs for the treatment of neurodegenerative diseases and cancer. Further studies are needed to elucidate the exact mechanism of action of 1-(4-ethoxybenzyl)-7-methyl-1H-indole-2,3-dione and to identify its molecular targets. Additionally, the potential toxicity and side effects of 1-(4-ethoxybenzyl)-7-methyl-1H-indole-2,3-dione need to be further investigated in preclinical and clinical studies. Furthermore, the use of 1-(4-ethoxybenzyl)-7-methyl-1H-indole-2,3-dione as a tool for studying cellular signaling pathways and gene expression regulation needs to be explored.

Synthesis Methods

1-(4-ethoxybenzyl)-7-methyl-1H-indole-2,3-dione can be synthesized by reacting 4-ethoxybenzylamine with 2-acetyl-1-methylindole-3,2-dione in the presence of a catalyst such as sodium hydride. This reaction leads to the formation of 1-(4-ethoxybenzyl)-7-methyl-1H-indole-2,3-dione as a yellow crystalline solid with a melting point of 172-174°C. The purity of 1-(4-ethoxybenzyl)-7-methyl-1H-indole-2,3-dione can be confirmed by using analytical techniques such as HPLC and NMR spectroscopy.

Scientific Research Applications

1-(4-ethoxybenzyl)-7-methyl-1H-indole-2,3-dione has been found to have potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and neuroscience. It has been reported to have neuroprotective effects against oxidative stress-induced neuronal damage and has been suggested as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(4-ethoxybenzyl)-7-methyl-1H-indole-2,3-dione has also been shown to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

1-(4-ethoxybenzyl)-7-methyl-1H-indole-2,3-dione

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-7-methylindole-2,3-dione

InChI

InChI=1S/C18H17NO3/c1-3-22-14-9-7-13(8-10-14)11-19-16-12(2)5-4-6-15(16)17(20)18(19)21/h4-10H,3,11H2,1-2H3

InChI Key

ZKRZZFQZQJETQM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CN2C3=C(C=CC=C3C)C(=O)C2=O

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C3=C(C=CC=C3C(=O)C2=O)C

Origin of Product

United States

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